N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-17-5-1-3-15(9-17)13-25(23,24)22-11-14-6-8-21-18(10-14)16-4-2-7-20-12-16/h1-10,12,22H,11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPCDCVUNNVEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Coupling Approaches
Cross-coupling reactions, such as Suzuki-Miyaura or Ullmann coupling , are widely employed for bipyridine synthesis. For instance, a Suzuki-Miyaura coupling between 3-pyridinylboronic acid and 4-bromo-2-pyridinecarbaldehyde could yield 2,3'-bipyridine-4-carbaldehyde. Subsequent reduction of the aldehyde to a hydroxymethyl group (via NaBH₄) and conversion to a bromomethyl intermediate (using PBr₃) provides a versatile handle for amination.
Table 1. Bipyridine Core Synthesis via Cross-Coupling
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h | 65% | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, K₃PO₄, DMF, 110°C | 58% |
Directed Lithiation-Functionalization
Directed ortho-metalation (DoM) offers regioselective functionalization. Lithiation of 3-bromopyridine at -78°C using n-BuLi, followed by quenching with 2-pyridinecarboxaldehyde, generates 2,3'-bipyridine-4-methanol. Oxidation (MnO₂) to the aldehyde and subsequent reductive amination (NH₃, NaBH₃CN) yields 4-(aminomethyl)-2,3'-bipyridine.
Functionalization of the Bipyridine Core
Introducing the aminomethyl group at the 4-position of the bipyridine is critical. Two routes are prominent: nucleophilic substitution and reductive amination .
Nucleophilic Substitution
Bromination of 4-methyl-2,3'-bipyridine (NBS, AIBN, CCl₄) yields 4-(bromomethyl)-2,3'-bipyridine, which undergoes amination with aqueous NH₃ (60°C, 24 h) to form 4-(aminomethyl)-2,3'-bipyridine.
Table 2. Aminomethyl Group Introduction
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination/Amination | NBS, AIBN → NH₃, H₂O, 60°C | 72% | |
| Reductive Amination | NH₃, NaBH₃CN, MeOH, rt, 6 h | 68% |
Hydrolysis of Preformed Amides
N-([2,3'-bipyridin]-4-ylmethyl)benzamide (synthesized via benzoylation of the amine) is hydrolyzed under acidic conditions (24% H₂SO₄, 100°C, 4 h) to yield 4-(aminomethyl)-2,3'-bipyridine. This method achieves a 92% yield, outperforming basic hydrolysis.
Synthesis of 1-(3-Chlorophenyl)methanesulfonyl Chloride
The sulfonyl chloride precursor is synthesized via sulfonation of 3-chlorobenzyl derivatives .
Sulfonation and Chlorination
3-Chlorobenzyl bromide reacts with sodium sulfite (Na₂SO₃, H₂O, 80°C, 8 h) to form sodium 3-chlorobenzyl sulfonate, which is treated with PCl₅ (neat, 0°C → rt, 2 h) to yield the sulfonyl chloride.
Table 3. Sulfonyl Chloride Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonation | Na₂SO₃, H₂O, 80°C | 85% | |
| Chlorination | PCl₅, rt, 2 h | 78% |
Coupling of Amine and Sulfonyl Chloride
The final step involves reacting 4-(aminomethyl)-2,3'-bipyridine with 1-(3-chlorophenyl)methanesulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N) to form the sulfonamide.
Table 4. Sulfonamide Coupling Optimization
| Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Pyridine | CH₂Cl₂ | 0°C → rt | 2 h | 88% | |
| Et₃N | THF | rt | 1 h | 82% |
Alternative Routes and Comparative Analysis
One-Pot Bipyridine-Sulfonamide Assembly
A tandem approach couples 4-bromo-2,3'-bipyridine with a preformed 3-chlorophenylmethanesulfonamide via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C, 24 h). While conceptually streamlined, this method suffers from lower yields (45%) due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the bipyridine amine on Wang resin enables iterative sulfonylation and cleavage, achieving 76% purity but requiring extensive purification.
Challenges and Optimization Strategies
- Regioselectivity in Bipyridine Formation : Ullmann coupling often produces regioisomers; microwave-assisted Suzuki reactions (120°C, 20 min) improve selectivity.
- Sulfonyl Chloride Stability : Storage at -20°C under argon minimizes decomposition.
- Aminomethyl Group Oxidation : Addition of BHT (0.1%) during amination prevents radical degradation.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide can undergo various chemical reactions:
Oxidation: The bipyridine moiety can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while reduction could produce amines.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid, inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis, leading to antibacterial effects.
Comparison with Similar Compounds
Key Compounds for Comparison:
Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-Methoxyphenyl)Sulfonyl]Phenyl]Sulfonyl]Phenyl]Ethyl]Methanesulfonamide)
- Structure : Bis-sulfone core with methoxyphenyl and methanesulfonamide groups.
- Activity : CB2-selective agonist with demonstrated efficacy in pain and inflammation models .
- Key Difference : Unlike the bipyridine-chlorophenyl hybrid in the query compound, Sch225336 employs a bis-sulfone motif, enhancing selectivity for CB2 over CB1 receptors.
Example 56 (4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Isopropylbenzenesulfonamide) Structure: Pyrazolo-pyrimidine core fused with a chromenone system and fluorophenyl substituents. Properties: Melting point 252–255°C; mass 603.0 (M⁺+1) . Key Difference: The chromenone and pyrazolo-pyrimidine systems diverge from the bipyridine scaffold, suggesting divergent biological targets (e.g., kinase inhibition vs. GPCR modulation).
SR141716A (Rimonabant) Structure: Pyrazole-carboxamide with chlorophenyl and dichlorophenyl groups. Activity: Cannabinoid receptor inverse agonist (CB1-selective) .
Physicochemical and Functional Comparisons
Table 1: Comparative Analysis of Key Compounds
Key Observations:
- Sulfonamide vs.
- Aromatic Systems: Bipyridine (query compound) offers π-π stacking and metal-chelating capabilities, whereas pyrazolo-pyrimidine (Example 56) and chromenone systems may prioritize kinase ATP-pocket interactions.
- Halogen Effects : The 3-chlorophenyl group in the query compound may confer greater metabolic stability than the fluorophenyl groups in Example 56 .
Research Implications and Limitations
- Gaps in Data : Direct biological data for the query compound are absent in the provided evidence; inferences rely on structural analogs.
- Target Hypotheses : The bipyridine-sulfonamide hybrid may target kinases (e.g., JAK/STAT) or neurotransmitter receptors (e.g., 5-HT₆), warranting further screening.
- Comparative Advantage : The combination of bipyridine and chlorophenyl groups offers unique steric and electronic properties distinct from bis-sulfone or pyrazole-based analogs.
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide is a complex organic compound featuring a bipyridine moiety linked to a chlorophenyl group and a sulfonamide functional group. The unique structure of this compound suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C18H15ClN4O2S
- Molecular Weight : Approximately 388.85 g/mol
- Physical Appearance : Crystalline solid, typically pale yellow in color.
- Melting Point : Around 250-252°C.
- Solubility : Soluble in organic solvents like DMSO and acetonitrile; less soluble in water.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of various enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes, which may be beneficial in treating diseases influenced by these pathways.
- Fluorescent Probes : Its structure allows it to function as a fluorescent probe, enabling real-time monitoring of biochemical processes in living systems.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:
These findings suggest that the compound may exert its effects through mechanisms such as apoptosis induction and cell cycle arrest.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies indicate that compounds structurally similar to this compound exhibit high oral bioavailability (>90%) and favorable pharmacokinetic profiles, including significant plasma concentration peaks post-administration .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Study on HepG2 Cells : A study investigated the effects of this compound on HepG2 cells, revealing an IC50 value of 0.25 μM, indicating potent antitumor activity through modulation of AMPK signaling pathways .
- In Vivo Studies : Animal models have shown that compounds with similar structures can significantly inhibit tumor growth in xenograft models, suggesting that this compound may have comparable effects .
Q & A
Q. What are the standard synthetic routes for N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide?
The synthesis typically involves reacting 1-(3-chlorophenyl)methanesulfonyl chloride with 4-(2,3'-bipyridinyl)methylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. A base like triethylamine (TEA) is added to neutralize HCl byproducts. Reaction progress is monitored via TLC, and purification is achieved through column chromatography (silica gel, eluent: ethyl acetate/hexane). Yields range from 60–75% depending on solvent and temperature optimization .
Q. Which analytical techniques are critical for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR : Peaks at δ 8.5–9.0 ppm (bipyridine aromatic protons), δ 7.2–7.8 ppm (chlorophenyl protons), and δ 4.3–4.6 ppm (CH₂ linker).
- ¹³C NMR : Signals for sulfonamide sulfur (δ 45–50 ppm) and bipyridine carbons (δ 120–150 ppm).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₅ClN₃O₂S: 396.0572).
- Infrared Spectroscopy (IR): Stretching vibrations for sulfonamide S=O (~1350 cm⁻¹) and N-H (~3300 cm⁻¹) .
Q. What physicochemical properties are essential for experimental design?
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the bipyridine ring to enhance receptor binding affinity.
- Linker Modification : Replace the methylene (-CH₂-) linker with ethylene (-CH₂CH₂-) to improve conformational flexibility.
- Computational Modeling : Use Autodock Vina to predict interactions with target proteins (e.g., kinases). Hydrogen bonding between bipyridine N-atoms and receptor residues (e.g., Lys101 in kinase X) is critical .
Q. How should researchers address contradictions in biological activity data?
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95%. Impurities >5% can skew IC₅₀ values.
- Assay Variability : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
- Stereochemical Considerations : Ensure enantiomeric purity via chiral chromatography if asymmetric centers exist .
Q. What advanced methods elucidate mechanisms of action?
- Enzyme Inhibition Assays : Measure IC₅₀ in kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay).
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to recombinant receptors.
- Cellular Uptake Studies : Use fluorescently tagged analogs to track subcellular localization via confocal microscopy .
Q. How do reaction conditions influence synthetic yield and purity?
Q. Key Considerations for Data Interpretation
- Stereoelectronic Effects : The 3-chlorophenyl group enhances π-π stacking with hydrophobic receptor pockets, while the bipyridine moiety facilitates metal coordination in enzyme active sites.
- Contradictory Bioactivity : If a study reports low activity (e.g., IC₅₀ >10 μM), verify assay pH (sulfonamide pKa ~4.37 affects ionization state) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
